N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a glycinamide moiety. Its distinctive chemical structure makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Coupling with glycinamide: The dioxidotetrahydrothiophenyl group is then coupled with glycinamide under specific reaction conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the methoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl~3~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: It finds applications in material science, particularly in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. One notable target is the G protein-gated inwardly-rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, modulating cellular excitability and signaling pathways. This activation can influence various physiological processes, including pain perception, heart rate regulation, and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]-N-[2-(4-fluorophenyl)ethyl]glycinamide
- **N~2~-[(1,1-dioxo-1lambda~6~-thiolan-3-yl)carbamoyl]-N-[(2-methoxyphenyl)methyl]glycinamide
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-methoxyphenyl)glycinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to selectively activate GIRK channels with high potency and metabolic stability makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O5S |
---|---|
Molecular Weight |
341.38 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H19N3O5S/c1-22-12-4-2-3-10(7-12)16-13(18)8-15-14(19)17-11-5-6-23(20,21)9-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
BZWJSUBKBQUMHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.